4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide
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Overview
Description
4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H13ClN4O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Mode of Action
The mode of action of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are implemented to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 4-(2-Amino-4-chlorophenyl)piperazine-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-Chloro-4-nitrophenyl)piperazine and the corresponding carboxylic acid.
Scientific Research Applications
4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as tyrosinase, which is involved in melanin synthesis.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-nitrophenyl)piperazine: Similar structure but lacks the carboxamide group.
1,4-Bis(2-chloro-4-nitrophenyl)piperazine: Contains two nitrophenyl groups attached to the piperazine ring.
4-(2-Fluoro-4-nitrophenyl)piperazine-1-carboxamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-(2-Chloro-4-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O3/c12-9-7-8(16(18)19)1-2-10(9)14-3-5-15(6-4-14)11(13)17/h1-2,7H,3-6H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFOZTXLHDSNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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